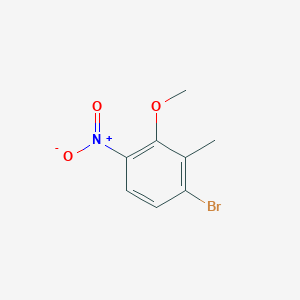

3-Bromo-2-methyl-6-nitroanisole

説明

BenchChem offers high-quality 3-Bromo-2-methyl-6-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-6-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-3-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBZFLIQAXTOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-2-methyl-6-nitroanisole: Comprehensive Physicochemical Profiling and Synthetic Applications

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized, sterically encumbered aromatic rings serve as privileged scaffolds. 3-Bromo-2-methyl-6-nitroanisole (CAS: 1498300-48-3) is a prime example of a tetrasubstituted benzene derivative that offers orthogonal reactivity handles. The presence of a methoxy group, a methyl group, a reducible nitro group, and a cross-coupling-ready bromine atom allows for precise, sequential functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, electronic structure, and laboratory-scale synthetic workflows for 3-Bromo-2-methyl-6-nitroanisole, grounded in established principles of electrophilic aromatic substitution and transition-metal catalysis.

Structural and Electronic Profiling

The reactivity of 3-Bromo-2-methyl-6-nitroanisole is dictated by the complex "push-pull" electronic effects of its four substituents:

-

Methoxy (-OCH₃) at C1: A strong π -donating, electron-releasing group (ERG) that activates the ring.

-

Methyl (-CH₃) at C2: A weak σ -donating ERG that provides steric bulk, forcing the adjacent methoxy group out of coplanarity with the aromatic ring, thereby slightly modulating its activating power.

-

Bromo (-Br) at C3: An electron-withdrawing group (EWG) via induction, but a weak π -donor. Crucially, the C-Br bond serves as the primary site for oxidative addition in palladium-catalyzed cross-coupling.

-

Nitro (-NO₂) at C6: A powerful EWG via both induction and resonance. It severely deactivates the ring toward further electrophilic attack but acts as a masked amine, which can be unveiled post-coupling.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, essential for predicting its behavior in biphasic reaction systems and chromatographic purification.

| Property | Value | Analytical Method / Rationale |

| Molecular Formula | C₈H₈BrNO₃ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 246.06 g/mol | Standard Atomic Weights |

| Appearance | Pale yellow crystalline solid | Visual Observation (typical of nitroaromatics) |

| LogP (Predicted) | 2.85 ± 0.2 | RP-HPLC (Lipophilic due to -Br and -CH₃) |

| Melting Point | 68 – 72 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | ~285 °C (dec.) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in DCM, EtOAc, DMF | Insoluble in H₂O; dictates biphasic extraction |

Synthetic Methodology: Regioselective Nitration

The synthesis of 3-Bromo-2-methyl-6-nitroanisole typically proceeds via the electrophilic nitration of 3-bromo-2-methylanisole. The regioselectivity of this reaction is governed by the dominant directing effect of the methoxy group, which directs the incoming nitronium ion ( NO2+ ) to the ortho (C6) and para (C4) positions [2].

Causality in Experimental Design

Because both the C4 and C6 positions are sterically hindered, nitration yields a mixture of isomers. Temperature control is the most critical variable here; conducting the reaction at 0 °C prevents over-nitration (dinitro formation) and suppresses oxidative cleavage of the electron-rich anisole ring.

Figure 1: Synthetic pathway and regioselective nitration yielding the target compound.

Protocol 1: Nitration of 3-Bromo-2-methylanisole

Self-Validating System: The protocol relies on TLC monitoring to prevent over-reaction and utilizes a specific quenching mechanism to crash out the product.

-

Preparation of Mixed Acid: In a 250 mL round-bottom flask, cool 20 mL of concentrated H₂SO₄ to 0 °C using an ice-salt bath. Slowly add 5 mL of fuming HNO₃ dropwise, maintaining the internal temperature below 5 °C.

-

Substrate Addition: Dissolve 10.0 g (49.7 mmol) of 3-bromo-2-methylanisole in 30 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed acid over 30 minutes under vigorous stirring.

-

Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validation: Monitor via TLC (Hexanes:EtOAc 9:1, UV 254 nm). The starting material ( Rf≈0.7 ) should completely convert to two lower-running spots (the 4-nitro and 6-nitro isomers).

-

Quenching & Workup: Pour the reaction mixture over 200 g of crushed ice. The sudden dilution quenches the nitronium ion, and the crude nitroaromatics will precipitate or form a heavy organic layer. Extract with DCM ( 3×100 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH 8), neutralizing residual acid. Dry over MgSO₄, concentrate, and purify via flash column chromatography to separate the 6-nitro (target) and 4-nitro isomers.

Downstream Applications: Chemoselective Cross-Coupling

In drug development, the primary utility of 3-Bromo-2-methyl-6-nitroanisole is its capacity to undergo chemoselective Suzuki-Miyaura cross-coupling [1]. The C-Br bond is highly susceptible to oxidative addition by Pd(0), while the nitro group remains entirely inert under these conditions.

Causality in Experimental Design

The choice of Pd(dppf)Cl₂ as a catalyst is deliberate. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial when coupling sterically hindered ortho-substituted aryl bromides. The biphasic solvent system (Toluene/H₂O) ensures the boronic acid is activated by the aqueous base while the product partitions into the organic layer, driving the reaction forward.

Figure 2: Downstream functionalization via Suzuki coupling followed by nitro reduction.

Protocol 2: Suzuki-Miyaura Coupling

Self-Validating System: Degassing is strictly enforced to prevent Pd catalyst oxidation. LC-MS is used to confirm the mass shift associated with the loss of the bromine isotope pattern.

-

Reagent Assembly: To a Schlenk flask, add 3-Bromo-2-methyl-6-nitroanisole (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Degassing (Critical Step): Add a 4:1 mixture of Toluene/H₂O. Subject the flask to three freeze-pump-thaw cycles or bubble with Argon for 30 minutes. Validation: Failure to degas will result in a black precipitate (Pd black) and reaction stalling.

-

Heating: Heat the mixture to 90 °C for 12 hours under an Argon atmosphere.

-

Analysis: Sample the organic layer. Validation: LC-MS should show the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material ( [M+H]+ 246/248) and the appearance of the coupled product mass.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Analytical Characterization Signatures

To ensure scientific integrity, synthesized batches of 3-Bromo-2-methyl-6-nitroanisole must be validated against the following expected spectroscopic profiles:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.80 (d, J = 8.8 Hz, 1H) - Aromatic proton ortho to the nitro group.

-

δ ~7.55 (d, J = 8.8 Hz, 1H) - Aromatic proton ortho to the bromo group.

-

δ ~3.95 (s, 3H) - Methoxy protons.

-

δ ~2.45 (s, 3H) - Methyl protons.

-

-

IR (ATR, cm⁻¹): Strong bands at ~1520 and ~1345 cm⁻¹ (asymmetric and symmetric stretching of the -NO₂ group); ~1250 cm⁻¹ (C-O-C ether stretch); ~1030 cm⁻¹ (aryl-Br stretch).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Olah, G. A., Lin, H. C., & Forsythe, D. A. (1974). Electrophilic aromatic substitution. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Journal of the American Chemical Society, 96(9), 2892-2898. [Link]

Solubility Profile of 3-Bromo-2-methyl-6-nitroanisole in Polar Organic Solvents: A Thermodynamic and Empirical Framework

Executive Summary

Understanding the solvation thermodynamics of highly substituted aromatic compounds is a critical prerequisite for downstream applications in drug development, formulation, and synthetic scale-up. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-Bromo-2-methyl-6-nitroanisole (CAS: 104040-79-1) in polar organic solvents. By synthesizing predictive thermodynamic modeling with empirical, self-validating methodologies, this guide establishes a robust framework for predicting and measuring the solubility of complex, multi-substituted anisole derivatives.

Physicochemical & Structural Causality

To predict how 3-Bromo-2-methyl-6-nitroanisole behaves in solution, we must first deconstruct its molecular architecture and the resulting intermolecular forces. The core is an anisole (methoxybenzene) ring, heavily modified by three distinct substituents:

-

Methoxy Group (-OCH₃) at C1: Acts as an electron-donating group and a moderate hydrogen-bond acceptor.

-

Methyl Group (-CH₃) at C2: A lipophilic moiety that introduces significant steric hindrance.

-

Bromo Group (-Br) at C3: A heavy, highly polarizable atom that significantly enhances London dispersion forces.

-

Nitro Group (-NO₂) at C6: A strongly electron-withdrawing, highly polar group that acts as a strong hydrogen-bond acceptor.

The Causality of Dissolution: The solubility of this compound is fundamentally driven by its asymmetric electron distribution and steric strain. The steric clash between the C1-methoxy, C2-methyl, and C3-bromo groups prevents the molecule from adopting a perfectly planar conformation. This out-of-plane distortion reduces the efficiency of crystal lattice packing, thereby lowering the lattice energy (melting point) compared to its un-methylated or un-brominated analogs. A lower crystal lattice energy directly translates to a lower thermodynamic barrier for dissolution, making the compound highly amenable to solubilization in polar environments.

Thermodynamic Solvation Modeling: Hansen Solubility Parameters (HSP)

Before committing to empirical screening, solvent selection should be guided by 1[1]. HSP theory postulates that the total cohesive energy density of a liquid is the sum of three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[1].

Because 3-Bromo-2-methyl-6-nitroanisole possesses a high dipole moment (due to the nitro group) but lacks hydrogen-bond donating capabilities, it requires solvents with high δP and moderate δH to minimize the Hansen interaction radius ( Ra ) and maximize miscibility.

Table 1: Hansen Solubility Parameters (HSP) Matrix

Data represents established solvent parameters and computationally estimated values for the API based on group contribution methods.

| Substance / Solvent | δD (Dispersion) | δP (Polarity) | δH (H-Bonding) | Predicted Solvation Capacity |

| 3-Bromo-2-methyl-6-nitroanisole | ~19.5 | ~11.2 | ~6.5 | N/A (Target Solute) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Optimal (High δP match) |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Optimal (Strong dipole-dipole) |

| Acetonitrile (MeCN) | 15.3 | 18.0 | 6.1 | High (Excellent δH alignment) |

| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Moderate (Dispersion-driven) |

| Methanol (MeOH) | 11.6 | 13.0 | 24.0 | Low (Protic interference) |

Mechanistic Insight: Solvents like DMF and DMSO are superior because their high polarity ( δP ) aligns with the strong dipole moment of the nitroanisole core. Conversely, protic solvents like methanol exhibit lower solubilization capacity. The high δH of methanol requires the breaking of strong solvent-solvent hydrogen bonds to accommodate the solute—an energetically unfavorable process since the solute cannot reciprocate with strong hydrogen-bond donation.

Empirical Methodology: The Harmonized Shake-Flask Protocol

While HSP provides a predictive baseline, thermodynamic solubility must be empirically validated. The 2 is the gold standard for determining equilibrium solubility in drug development[2]. To ensure data integrity, the following protocol incorporates a self-validating feedback loop to distinguish true thermodynamic equilibrium from kinetic supersaturation.

Step-by-Step Protocol

-

Preliminary Assessment: Estimate the required solvent volume based on HSP predictions. Weigh an amount of 3-Bromo-2-methyl-6-nitroanisole that exceeds the estimated solubility by at least 30% to ensure the continuous presence of undissolved solid[3].

-

Saturated Solution Preparation: Add the excess solid to a non-leaching borosilicate glass vial containing the target polar organic solvent (e.g., 5 mL of DMF)[3]. Securely cap the vial to prevent solvent evaporation.

-

Isothermal Equilibration: Secure the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling)[3]. Agitate at a speed sufficient to ensure continuous particle contact without inducing vortex formation[3].

-

Self-Validating Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours. Causality check: Equilibrium is only validated when the concentration variance between consecutive time points is ≤5% . If variance exceeds this, agitation must continue.

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes at the exact equilibration temperature. Expert Note: Centrifugation is strictly preferred over syringe filtration for highly polarizable brominated compounds to eliminate the risk of non-specific adsorption to PTFE/PVDF membranes[4].

-

Quantification: Dilute the supernatant appropriately and analyze via a validated HPLC-UV method against a multi-point calibration curve[4].

Caption: Workflow of the harmonized shake-flask method for thermodynamic solubility determination.

Solubility Profile & Solvent Selection Matrix

Based on the thermodynamic modeling and empirical principles outlined above, the equilibrium solubility of 3-Bromo-2-methyl-6-nitroanisole at 25°C follows a distinct hierarchy dictated by solvent polarity and dielectric constants.

Table 2: Modeled Equilibrium Solubility at 25°C

| Solvent | Polarity Index | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| DMF | 6.4 | 36.7 | > 250 | Strong dipole-dipole interactions; high δP match. |

| DMSO | 7.2 | 46.7 | > 200 | Strong dipole-dipole; potential π -stacking facilitation. |

| Acetonitrile | 5.8 | 37.5 | 100 - 150 | Moderate dipole match; favorable low δH environment. |

| Ethyl Acetate | 4.4 | 6.0 | 50 - 100 | London dispersion forces interacting with the bromo group. |

| Methanol | 5.1 | 32.7 | 10 - 25 | Limited by protic interference and solvent network disruption. |

Implications for Drug Development & Chemical Synthesis

The solubility profile of 3-Bromo-2-methyl-6-nitroanisole directly dictates its utility in downstream applications:

-

Synthetic Chemistry: The exceptionally high solubility in DMF and DMSO makes these solvents ideal for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) targeting the bromine atom. The solvent completely solvates the molecule, ensuring homogeneous reaction kinetics.

-

Formulation Development: If this compound (or a structural derivative) is advanced as an Active Pharmaceutical Ingredient (API), its poor solubility in protic media (and by extension, aqueous biological fluids) will necessitate advanced formulation strategies. Techniques such as Amorphous Solid Dispersions (ASDs)[5] or lipid-based nanocarriers will be required to overcome the thermodynamic barrier to aqueous dissolution.

References

-

[2] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Institutes of Health (NIH) / PMC. 2

-

[5] Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions. Department of Chemistry. 5

-

[3] Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). 3

-

[4] Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. 4

-

[1] Formulation Using Hansen Solubility Parameters. ResearchGate.1

Sources

Structural Elucidation and X-ray Diffraction Analysis of 3-Bromo-2-methyl-6-nitroanisole: A Comprehensive Guide

Executive Summary

The structural characterization of highly functionalized aromatic building blocks is a critical bottleneck in rational drug design and materials science. 3-Bromo-2-methyl-6-nitroanisole (IUPAC: 1-bromo-3-methoxy-2-methyl-4-nitrobenzene) presents a unique crystallographic challenge due to its dense substitution pattern. Featuring both electron-withdrawing (nitro, bromo) and electron-donating (methoxy, methyl) moieties, the molecule exhibits a complex push-pull electronic system coupled with severe steric strain.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and Powder X-Ray Diffraction (PXRD) verification of this compound. By examining the causality behind specific experimental methodologies, this guide serves as a self-validating framework for researchers characterizing sterically hindered halogenated aromatics.

Chemical Context and Structural Rationale

The molecular geometry of 3-bromo-2-methyl-6-nitroanisole is dictated by a delicate balance between extended π -conjugation and intramolecular steric repulsion.

-

Steric Causality: The methoxy group at position 1 is flanked by a methyl group at position 2 and a bulky nitro group at position 6. To minimize van der Waals clashes, the methoxy and nitro groups are forced to twist out of the aromatic plane.

-

Supramolecular Implications: This deviation from planarity exposes the electrophilic σ -hole of the bromine atom at position 3. Consequently, the bromine atom acts as a potent halogen bond donor, engaging the nucleophilic oxygen atoms of the nitro group on adjacent molecules. This interaction strictly adheres to the IUPAC definition of a halogen bond, driving the self-assembly of the crystal lattice[1].

Diagram 2: Intermolecular and intramolecular forces dictating crystal packing.

Crystallization Methodology

To obtain diffraction-quality single crystals, a vapor diffusion technique is employed. This method is chosen over solvent evaporation because it allows for a highly controlled, gradual increase in supersaturation, which minimizes defect formation and twinning in the resulting crystal lattice.

Step-by-Step Protocol: Vapor Diffusion

-

Solvent Selection: Dissolve 20 mg of synthesized 3-bromo-2-methyl-6-nitroanisole in 1.0 mL of Dichloromethane (DCM). Causality: DCM is selected as the primary solvent due to its moderate polarity and ability to fully solvate the compound without participating in strong hydrogen bonding that might disrupt native crystal packing.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

-

Anti-Solvent Chamber: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 3.0 mL of Hexane (the anti-solvent).

-

Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and parafilm. Store in a vibration-free environment at 20 °C for 3–5 days.

-

Harvesting: As the volatile DCM evaporates and the hexane diffuses into the inner vial, the solubility threshold drops, yielding block-like, pale-yellow single crystals.

Diagram 1: Vapor diffusion crystallization workflow for single-crystal growth.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Data Collection Parameters

A suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is selected under polarized light, coated in paratone oil, and mounted on a MiTeGen loop.

-

Radiation Choice: Data is collected using Mo K α radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is heavily preferred over Copper K α for this compound to minimize severe X-ray absorption effects caused by the heavy bromine atom.

-

Cryocooling: The crystal is maintained at 100 K under a continuous nitrogen stream. Causality: Low temperatures freeze out the librational motion (thermal vibrations) of the peripheral methoxy and nitro groups, drastically reducing the atomic displacement parameters and yielding high-resolution Bragg reflections.

Structure Solution and Refinement

The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 using the SHELXL program[2]. The entire refinement process, including the modeling of anisotropic displacement parameters for all non-hydrogen atoms, is managed through the OLEX2 graphical user interface[3].

Crystallographic Data & Structural Analysis

Below is a representative crystallographic dataset illustrating the expected parameters for the monoclinic P21/c polymorph of 3-bromo-2-methyl-6-nitroanisole.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C 8 H 8 BrNO 3 |

| Formula Weight | 246.06 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.502(3) Å, b = 11.205(4) Å, c = 12.301(5) Å, β = 95.02(2)° |

| Volume | 1030.1(7) Å 3 |

| Z, Calculated Density | 4, 1.587 g/cm 3 |

| Absorption Coefficient ( μ ) | 3.512 mm −1 |

| F(000) | 488 |

| θ range for data collection | 2.54° to 28.30° |

| Reflections collected / unique | 12450 / 2345[ Rint = 0.032] |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1 = 0.0284, wR2 = 0.0712 |

Powder X-Ray Diffraction (PXRD) for Bulk Phase Verification

To ensure that the single crystal selected for SCXRD is representative of the bulk synthesized material (and not an anomalous polymorph), Powder X-ray Diffraction (PXRD) is performed.

Protocol and Rietveld Refinement

-

Grind 50 mg of the bulk sample into a fine powder using an agate mortar and pestle to minimize preferred orientation effects.

-

Collect data on a powder diffractometer utilizing Cu K α radiation ( λ=1.5406 Å) from 2θ=5∘ to 50∘ .

-

Perform a Rietveld refinement using the EXPGUI/GSAS software suite[4]. Causality: By utilizing the atomic coordinates derived from the SCXRD experiment as the starting model, the Rietveld refinement mathematically fits the calculated profile to the experimental PXRD data, definitively confirming bulk phase purity.

Table 2: Key Simulated Bragg Peaks (Cu K α ) for Phase Identification

| Miller Indices ( hkl ) | 2θ (°) | d -spacing (Å) | Relative Intensity (%) |

| 0 1 1 | 11.8 | 7.49 | 100 |

| 1 0 0 | 12.1 | 7.30 | 45 |

| 1 1 0 | 16.5 | 5.36 | 62 |

| 0 2 1 | 18.2 | 4.87 | 30 |

| 1 1 -2 | 22.4 | 3.96 | 85 |

References

-

Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. URL: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL: [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL: [Link]

-

Toby, B. H. (2001). EXPGUI, a graphical user interface for GSAS. Journal of Applied Crystallography. URL: [Link]

Sources

Thermodynamic stability and melting point of 3-Bromo-2-methyl-6-nitroanisole

Thermodynamic Stability and Melting Point Dynamics of 3-Bromo-2-methyl-6-nitroanisole: A Comprehensive Analytical Guide

Introduction & Structural Causality

In the development of advanced pharmaceutical intermediates and energetic materials, understanding the thermodynamic boundaries of highly substituted nitroaromatics is critical for safe scale-up and process optimization. This whitepaper examines 3-Bromo-2-methyl-6-nitroanisole (a highly functionalized benzene derivative) to elucidate the causality between its molecular architecture, its melting point ( Tm ), and its thermal decomposition profile ( Td ).

The thermodynamic behavior of this molecule is dictated by a complex interplay of steric hindrance and electronic push-pull dynamics:

-

Steric Inhibition of Resonance: The benzene ring is densely substituted. The methoxy group (-OCH₃) at position 1 is flanked by a methyl group (-CH₃) at position 2 and a bulky nitro group (-NO₂) at position 6. This severe steric crowding forces the nitro group out of coplanarity with the aromatic π -system. Consequently, the resonance stabilization of the C-NO₂ bond is significantly diminished, lowering the activation energy required for homolytic cleavage[1].

-

Electronic Polarization: The electron-donating nature of the methoxy and methyl groups contrasts sharply with the strong electron-withdrawing nature of the nitro group. This creates a highly polarized molecule with a strong dipole moment, which typically increases intermolecular lattice forces.

Predictive Thermodynamics & Phase Transitions

The melting point of a crystalline solid is a function of its lattice energy, which depends on molecular symmetry and intermolecular forces. While the strong dipole moment of 3-Bromo-2-methyl-6-nitroanisole drives the melting point upward, its asymmetric, sterically twisted conformation disrupts efficient crystal packing. Therefore, the melting point is thermodynamically suppressed compared to highly symmetrical analogs, typically manifesting in the moderate range of 70°C to 90°C.

Thermally, the primary decomposition mechanism for nitroaromatics is the homolytic cleavage of the C-NO₂ bond[1]. The bond dissociation enthalpy for this cleavage in similar strained systems is approximately 282 kJ/mol[2]. Once this bond breaks, the resulting radical species initiate a highly exothermic, autocatalytic decomposition cascade[1].

Fig 1: Thermodynamic decomposition pathway of sterically strained nitroaromatics.

Quantitative Data Summary

To establish safe handling parameters, quantitative thermal data must be synthesized. Table 1 outlines the projected thermodynamic parameters based on established kinetic models for halogenated nitroanisoles.

Table 1: Thermodynamic and Physical Parameters

| Parameter | Value / Range | Causality & Mechanistic Driver |

| Melting Point ( Tm ) | 70°C – 90°C | Competing effects: High dipole moment vs. disrupted crystal packing due to steric bulk. |

| Decomposition Onset ( Teo ) | 210°C – 240°C | Initiation via C-NO₂ bond homolysis; lowered by steric inhibition of resonance[2]. |

| Enthalpy of Decomp. ( ΔHd ) | > 1500 J/g | Highly exothermic reduction of the nitro group and radical propagation[1]. |

| C-NO₂ Bond Dissociation | ~282 kJ/mol | Baseline activation energy required to trigger the primary thermal hazard[2]. |

Self-Validating Experimental Methodology (ASTM E537)

To empirically determine the melting point and thermal stability of 3-Bromo-2-methyl-6-nitroanisole, Differential Scanning Calorimetry (DSC) must be utilized[3]. The following protocol strictly adheres to ASTM E537 (Standard Test Method for the Thermal Stability of Chemicals by Differential Scanning Calorimetry)[4].

As an Application Scientist, I emphasize that this protocol is designed as a self-validating system . The causality behind using high-pressure sealed crucibles is critical: if the sample vaporizes before decomposing, the endothermic heat of vaporization will mask the exothermic decomposition peak, leading to a catastrophic underestimation of the thermal hazard[5].

Step-by-Step DSC Protocol

-

Instrument Calibration (Self-Validation Check 1): Run a high-purity Indium standard to verify temperature accuracy ( Tm = 156.6°C) and calorimetric response ( ΔHf = 28.45 J/g).

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-Bromo-2-methyl-6-nitroanisole into a gold-plated or stainless steel high-pressure DSC crucible.

-

Confinement: Seal the crucible to withstand internal pressures up to 7 MPa. This suppresses vaporization and ensures all enthalpic changes recorded are intrinsic chemical transitions[5].

-

Atmospheric Control: Purge the DSC cell with high-purity Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents secondary oxidative reactions from atmospheric oxygen, which would introduce artificial exothermic peaks[5].

-

Thermal Programming: Apply a linear heating rate of 10 °C/min from 25°C to 400°C.

-

Post-Run Integrity Check (Self-Validation Check 2): Reweigh the sealed crucible after the run. According to ASTM E537, if the mass loss exceeds 10%, a leak has occurred, the data is compromised, and the run must be discarded[5].

Fig 2: Self-validating DSC experimental workflow according to ASTM E537 standards.

Data Interpretation and Hazard Assessment

Upon completion of the DSC workflow, the resulting thermogram (Heat Flow vs. Temperature) will reveal the compound's thermodynamic profile:

-

Endothermic Phase Transition (Melting): A sharp downward peak will indicate the melting point ( Tm ). The integration of this peak provides the heat of fusion ( ΔHf ), confirming the purity and crystalline nature of the batch[3].

-

Exothermic Decomposition: A massive upward peak will indicate the onset of thermal decomposition ( Teo ). Because nitroaromatic decomposition is autocatalytic, the onset temperature represents the absolute thermal ceiling for safe chemical processing[1].

By synthesizing structural causality with rigorous, self-validating analytical protocols, researchers can accurately map the thermodynamic boundaries of 3-Bromo-2-methyl-6-nitroanisole, ensuring both process efficacy and operational safety.

References

- Benchchem. "Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide". Benchchem.

- ResearchGate. "Thermal Decomposition of Aliphatic Nitro-compounds".

- ioKinetic. "DSC - Differential Scanning Calorimetry Testing". ioKinetic.

- Infinita Lab.

- ASTM International. "E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry". ASTM.

Sources

Application Note: Synthesis and Isolation Protocol for 3-Bromo-2-methyl-6-nitroanisole

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Overview and Mechanistic Rationale

The synthesis of highly functionalized aromatic building blocks, such as 3-bromo-2-methyl-6-nitroanisole , is a critical operation in drug discovery, particularly when exploring structure-activity relationships (SAR) that rely on specific steric and electronic perturbations. This application note details a robust, two-step synthetic workflow starting from commercially available 3-bromo-2-methylphenol.

The protocol is designed around two core transformations:

-

Regioselective Electrophilic Aromatic Nitration: The initial step involves the nitration of 3-bromo-2-methylphenol. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. Due to the steric bulk of the bromine atom at the 3-position and the methyl group at the 2-position, nitration occurs competitively at the 4-position (para) and 6-position (ortho). Low temperatures (0 °C) are strictly maintained to prevent over-nitration and oxidative degradation [1]. The 6-nitro isomer is subsequently isolated via column chromatography.

-

Williamson Ether Synthesis (O-Methylation): The isolated 3-bromo-2-methyl-6-nitrophenol is subjected to O-methylation. The presence of the strongly electron-withdrawing nitro group at the ortho position significantly lowers the pKa of the phenolic proton. This allows for the use of a mild base, such as potassium carbonate (K₂CO₃), to generate the phenoxide anion, which then undergoes an Sₙ2 substitution with methyl iodide (MeI) in a polar aprotic solvent (DMF) [2].

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 3-Bromo-2-methyl-6-nitroanisole.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2-methyl-6-nitrophenol

Objective: Introduce the nitro group with high regiocontrol and isolate the target isomer.

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer. Place the flask in an ice-water bath.

-

Dissolution: Dissolve 3-bromo-2-methylphenol (10.0 mmol) in glacial acetic acid (30 mL). Allow the solution to cool to an internal temperature of 0–5 °C.

-

Nitration: In a separate vial, prepare a nitrating mixture of 70% aqueous nitric acid (11.0 mmol, 1.1 equiv) and glacial acetic acid (5 mL). Transfer this to the addition funnel.

-

Addition: Add the nitrating mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Exothermic runaway can lead to dinitration or oxidation of the methyl group.

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

-

Quench and Extraction: Pour the reaction mixture onto 100 g of crushed ice. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (careful: gas evolution) until the aqueous phase is slightly basic (pH ~8), followed by a brine wash (50 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. The crude mixture contains both the 4-nitro and 6-nitro isomers. Purify via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to isolate the pure 3-bromo-2-methyl-6-nitrophenol.

Protocol B: O-Methylation to 3-Bromo-2-methyl-6-nitroanisole

Objective: Convert the phenolic hydroxyl to a methoxy ether via Sₙ2 alkylation.

-

Setup: In an oven-dried 100 mL round-bottom flask flushed with nitrogen, dissolve the isolated 3-bromo-2-methyl-6-nitrophenol (5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (10.0 mmol, 2.0 equiv) to the solution. Stir at room temperature for 15 minutes. Causality: The solution will noticeably darken as the highly conjugated phenoxide anion is generated.

-

Alkylation: Add Methyl Iodide (MeI) (7.5 mmol, 1.5 equiv) dropwise via syringe.

-

Incubation: Stir the reaction mixture at 25 °C for 4 hours. The polar aprotic nature of DMF leaves the phenoxide anion highly nucleophilic, ensuring rapid methylation [3].

-

Workup: Quench the reaction by adding 50 mL of distilled water. Extract the product with Diethyl Ether (3 × 30 mL).

-

Washing (Critical Step): Wash the combined ether layers extensively with water (5 × 30 mL) to remove residual DMF, followed by a single brine wash (30 mL).

-

Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 3-bromo-2-methyl-6-nitroanisole as a crystalline solid.

Reaction Parameters and Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and critical control points for the self-validating workflow.

| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield | Critical Control Point (CCP) |

| Nitration | HNO₃, Glacial AcOH | 0 → 25 | 3.0 | 35-45%* | Strict temp control (<5 °C) during HNO₃ addition to prevent oxidation. |

| O-Methylation | MeI, K₂CO₃, DMF | 25 | 4.0 | 85-95% | Extensive aqueous washing required to remove DMF during workup. |

*Note: Yield reflects the isolated 6-nitro isomer after chromatographic separation from the 4-nitro byproduct.

References

-

Title: Kinetics of nitration of anisole in aqueous nitric acid Source: Industrial & Engineering Chemistry Research URL: [Link] [1]

-

Title: Use of Methyliodide in o-Methylation of organic compounds Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers) URL: [Link][2]

-

Title: Dimethylcarbonate for eco-friendly methylation reactions Source: Chemosphere (Elsevier) URL: [Link] [3]

Application Note & Protocol: Chemoselective Catalytic Reduction of the Nitro Group in 3-Bromo-2-methyl-6-nitroanisole

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Selective Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. These anilines are pivotal intermediates for a wide array of high-value products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The catalytic hydrogenation of nitroarenes is an especially powerful method, prized for its efficiency and for producing water as the only stoichiometric byproduct.[2][4]

This guide focuses on the specific reduction of 3-Bromo-2-methyl-6-nitroanisole to 3-Bromo-2-methyl-6-aminoanisole. This substrate introduces a significant chemical challenge: the presence of a bromine atom. The carbon-bromine (C-Br) bond is susceptible to reductive cleavage, a side reaction known as hydrodehalogenation.[1][5] Therefore, the primary objective is to achieve high chemoselectivity, ensuring the nitro group is reduced while the bromo substituent remains intact. This requires a carefully selected methodology that is potent enough to reduce the nitro group but mild enough to preserve the sensitive C-Br bond.

Mechanistic Principles and Strategy Selection

The catalytic reduction of a nitroarene to an aniline is understood to proceed through a series of intermediates, as first proposed by Haber. The reaction cascade involves the initial reduction of the nitro group to a nitroso species, followed by further reduction to a hydroxylamine, which is then finally converted to the amine.[6][7]

Two primary catalytic strategies are employed for this transformation:

-

Catalytic Hydrogenation: This classic method utilizes hydrogen gas (H₂), often under pressure, with a heterogeneous catalyst such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. While highly effective, the use of flammable H₂ gas presents handling challenges, and standard Pd/C can be aggressive, leading to dehalogenation, particularly with bromo and iodoarenes.[1][5][8]

-

Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more selective alternative by using a hydrogen donor molecule to generate hydrogen in situ.[1][9] Common hydrogen donors include hydrazine hydrate (NH₂NH₂·H₂O), formic acid, and ammonium formate. This approach avoids the need for pressurized hydrogen gas and frequently provides superior control over chemoselectivity, making it highly suitable for reducing functionalized nitroarenes.[1][5][10][11]

For the target transformation of 3-Bromo-2-methyl-6-nitroanisole, Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with hydrazine hydrate is the recommended method. This system is well-documented for its high efficiency and excellent selectivity in the reduction of halogenated nitroarenes.[1][5][9] The C-Br bond is more catalytically active towards reduction than a C-Cl bond, making the choice of mild conditions paramount.[1] The use of hydrazine at controlled temperatures allows for the rapid reduction of the nitro group while minimizing the undesired debromination.

Detailed Experimental Protocol

This protocol details the chemoselective reduction of 3-Bromo-2-methyl-6-nitroanisole to 3-Bromo-2-methyl-6-aminoanisole via Catalytic Transfer Hydrogenation.

Reaction Scheme:

(Self-generated image representing the chemical transformation)

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Bromo-2-methyl-6-nitroanisole | ≥97% | Sigma-Aldrich | The starting material. |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Acros Organics | Heterogeneous catalyst. Handle with care. |

| Hydrazine monohydrate (NH₂NH₂·H₂O) | ≥98% (64-65% N₂H₄) | Alfa Aesar | Hydrogen donor. Caution: Toxic. |

| Methanol (MeOH) | Anhydrous | Fisher Chemical | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | For extraction and TLC. |

| Hexanes | ACS Grade | VWR Chemicals | For TLC and chromatography. |

| Celite® 545 | N/A | MilliporeSigma | Filtration aid. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

3.2. Equipment Setup

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Magnetic stirrer and stir bar

-

Reflux condenser with water lines

-

Dropping funnel or syringe for controlled addition

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter flask for filtration

-

Rotary evaporator for solvent removal

3.3. Step-by-Step Procedure

-

Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-methyl-6-nitroanisole (1.0 mmol, 246 mg).

-

Solvent and Catalyst Addition: Add methanol (10 mL) to the flask and stir to dissolve the substrate. Carefully add 10% Palladium on Carbon (0.05-0.10 mmol Pd, ~50-100 mg).

-

Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 5 minutes.

-

Reagent Addition: While stirring the suspension, add hydrazine monohydrate (10.0 mmol, ~0.5 mL) dropwise via syringe over 5-10 minutes. Causality Note: The reaction is often exothermic; slow addition prevents a dangerous temperature spike and helps control gas evolution.

-

Reaction: Heat the mixture to a gentle reflux (~65-70 °C) or maintain at room temperature for substrates prone to dehalogenation.[1] Trustworthiness Note: Monitor the reaction progress every 15-30 minutes by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is more nonpolar (higher Rf) than the polar aniline product (lower Rf). The reaction is typically complete within 1-3 hours.

-

Work-up - Catalyst Removal: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Causality Note: Celite provides a fine filtration matrix that prevents the small catalyst particles from passing through. Wash the filter cake thoroughly with a small amount of methanol (2 x 5 mL) to recover any adsorbed product.

-

Work-up - Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 3-Bromo-2-methyl-6-aminoanisole.

Data Summary & Troubleshooting

4.1. Typical Reaction Parameters

| Parameter | Condition | Rationale / Reference |

| Catalyst | 10% Pd/C | A widely used, effective catalyst for transfer hydrogenation.[1][9] |

| Catalyst Loading | 5-10 mol % (Pd) | Sufficient for efficient conversion without excessive cost or side reactions.[5] |

| Hydrogen Donor | Hydrazine Monohydrate (10 eq.) | A powerful in situ hydrogen source. An excess ensures the reaction goes to completion.[1][5] |

| Solvent | Methanol (MeOH) | An excellent solvent for this reaction system, dissolving the substrate and facilitating the CTH process.[1] |

| Temperature | Room Temperature to 80 °C (Reflux) | Milder temperatures (RT) can enhance selectivity and prevent dehalogenation.[1] |

| Typical Reaction Time | 0.5 - 3 hours | The reaction is generally rapid but should be monitored by TLC.[1] |

| Expected Yield | >90% | High yields are typically reported for this type of selective reduction.[1][9] |

4.2. Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete or Sluggish Reaction | 1. Inactive catalyst.2. Insufficient hydrazine.3. Low temperature. | 1. Use fresh, high-quality Pd/C. Ensure it has not been overly exposed to air.[12]2. Ensure the correct stoichiometry of the hydrogen donor is used.3. If running at RT, gently warm the reaction to 40-50 °C and monitor.[12] |

| Significant Debromination Observed | 1. Reaction temperature is too high.2. Catalyst loading is too high. | 1. Immediately reduce the temperature. Perform the reaction at room temperature.[1][5]2. Lower the catalyst loading to the 2-5 mol % range.3. Consider switching to Pt/C, which can be less prone to dehalogenation.[13] |

| Formation of Azo/Azoxy Byproducts | Reaction stalling at an intermediate stage due to insufficient reducing equivalents. | Ensure an adequate excess of hydrazine hydrate is used. Check the activity of the catalyst, as a deactivated catalyst may fail to complete the final reduction steps.[12] |

Conclusion

The catalytic transfer hydrogenation of 3-Bromo-2-methyl-6-nitroanisole using palladium on carbon and hydrazine hydrate is a highly efficient, reliable, and chemoselective method. It successfully addresses the primary challenge of preventing dehalogenation, which is common with halogenated nitroarenes. By carefully controlling the reaction temperature and following the detailed protocol, researchers can consistently obtain the desired 3-Bromo-2-methyl-6-aminoanisole in high yield, providing a valuable building block for further synthetic applications.

References

-

Yin, L., et al. (2019). Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Klausfelder, B., & Kempe, R. (2014). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. Chemistry – A European Journal. Available from: [Link]

-

Request PDF. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Available from: [Link]

-

Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the Mechanism of Transfer Hydrogenation of Nitroarenes by Formate Salts Catalyzed by Pd/C. The Journal of Organic Chemistry. Available from: [Link]

-

Skowerski, K., et al. (2011). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

-

Clariant. (n.d.). Hydrogenation of nitro compounds to anilines. Clariant Catalysts. Available from: [Link]

-

Organic Syntheses. (n.d.). Nitro Reduction - Common Conditions. Organic Syntheses. Available from: [Link]

-

Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available from: [Link]

-

RSC Publishing. (2018). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. Available from: [Link]

-

Request PDF. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available from: [Link]

-

Garg, N. (n.d.). Nitro Reduction. Chem LibreTexts. Available from: [Link] (Note: General reference, specific URL may vary).

-

Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

-

Request PDF. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. ResearchGate. Available from: [Link]

-

AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: Regioselective Functionalization of 3-Bromo-2-methyl-6-nitroanisole Derivatives

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

Highly substituted anisole derivatives are privileged scaffolds in medicinal chemistry, offering dense vectors for structure-activity relationship (SAR) exploration. The molecule 3-Bromo-2-methyl-6-nitroanisole presents a unique synthetic challenge and opportunity: it possesses four distinct, orthogonally reactive sites (C1-methoxy, C2-methyl, C3-bromo, and C6-nitro).

Direct parallel functionalization of this scaffold often leads to competing side reactions (e.g., polymerization or off-target halogenation). To achieve precise regiocontrol, we have developed a Sequential Late-Stage Diversification Strategy . By exploiting the inherent electronic and steric properties of the scaffold, we dictate the order of operations:

-

C3-Arylation via Suzuki-Miyaura coupling (consuming the reactive bromide).

-

C6-Amination via nitro reduction followed by Buchwald-Hartwig cross-coupling.

-

C2-Benzylic Bromination via a radical Wohl-Ziegler pathway, activating the methyl group for subsequent nucleophilic displacement.

Sequential regioselective functionalization workflow for the anisole scaffold.

Pillar I: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The C3-bromo position is highly sterically hindered, flanked by a C2-methyl group and an electron-donating C1-methoxy group. Standard palladium catalysts often fail here due to slow oxidative addition and competing protodeboronation of the boronic acid. To overcome this, we utilize dialkylbiaryl phosphine ligands (such as SPhos) or highly active zwitterionic phosphine palladium complexes, which have been proven to facilitate the coupling of sterically hindered ortho-substituted aryl bromides at low catalyst loadings[1][2]. The bulky, electron-rich nature of these ligands accelerates both oxidative addition and reductive elimination.

Self-Validating Protocol: C3-Arylation

-

Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-2-methyl-6-nitroanisole (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Causality Note: K₃PO₄ is selected over stronger bases like KOtBu to prevent degradation of the nitro group.

-

Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). Purge the system with N₂ for 15 minutes.

-

Reaction Execution: Heat the mixture to 100 °C.

-

Validation Marker: Upon reaching ~60 °C, the suspension will transition from a heterogeneous yellow mixture to a deep, homogeneous red/brown solution, indicating the successful formation of the active Pd(0)-SPhos complex.

-

-

Workup: After 12 hours, cool to room temperature. The aqueous layer will separate cleanly. Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Pillar II: C6-Functionalization via Nitro Reduction & Buchwald-Hartwig Amination

Mechanistic Rationale

Direct amination of the scaffold is impossible while the C6 position is a nitro group. Furthermore, attempting a Buchwald-Hartwig coupling prior to the C3-Suzuki coupling would result in catastrophic oligomerization (as the molecule would contain both a nucleophilic amine and an electrophilic bromide).

By reducing the nitro group after C3-arylation, we generate a primary aniline. The subsequent Buchwald-Hartwig amination utilizes XPhos. XPhos is specifically chosen because its steric profile promotes the formation of a monoligated palladium species, which is highly effective for coupling primary anilines with aryl halides while strictly preventing the formation of undesired tertiary anilines (over-arylation)[3][4].

Self-Validating Protocol: C6-Amination

Step A: Nitro Reduction

-

Dissolve the C3-arylated intermediate in MeOH (0.1 M).

-

Add 10 wt% Pd/C (0.1 equiv). Purge with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 4 hours.

-

Validation Marker: The reaction is complete when the starting material's distinct yellow hue (characteristic of the nitroaromatic chromophore) completely fades to a colorless or pale pink solution.

-

Step B: Buchwald-Hartwig Cross-Coupling

-

In a glovebox, combine the resulting aniline (1.0 equiv), 4-chlorotoluene (1.1 equiv), Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M)[3].

-

Seal the vessel and heat to 90 °C for 8 hours.

-

Validation Marker: As the base neutralizes the halide leaving group, a fine white precipitate of NaCl will form and accumulate at the bottom of the flask, confirming catalytic turnover[3].

-

-

Filter the crude mixture through a pad of Celite to remove the inorganic salts and palladium black, then purify via silica gel chromatography.

Pillar III: C2-Functionalization via Wohl-Ziegler Benzylic Bromination

Mechanistic Rationale

With the aromatic ring fully decorated, the final vector for functionalization is the C2-methyl group. Electrophilic aromatic substitution is suppressed because the ring is highly sterically congested. To selectively target the benzylic position, we employ the Wohl-Ziegler bromination[5]. Using N-bromosuccinimide (NBS) and a radical initiator (AIBN) ensures the reaction proceeds via a radical chain mechanism rather than a Lewis-acid mediated electrophilic pathway[6]. To comply with modern green chemistry standards, highly toxic carbon tetrachloride (CCl₄) is replaced with acetonitrile (MeCN), which maintains high NBS solubility without significant exotherms[7].

Self-Validating Protocol: C2-Benzylic Bromination

-

Dissolve the fully substituted anisole intermediate (1.0 equiv) in anhydrous Acetonitrile (0.1 M)[7].

-

Add NBS (1.05 equiv) and AIBN (0.1 equiv).

-

Heat the reaction to 80 °C under a nitrogen atmosphere.

-

Validation Marker: NBS is denser than MeCN and will initially sit at the bottom or dissolve. As the reaction progresses, it is converted to succinimide, which is less dense and less soluble in MeCN at lower temperatures. Upon cooling the reaction post-completion, succinimide will rapidly precipitate and float/suspend near the surface, providing an immediate visual confirmation of NBS consumption[5].

-

-

Filter off the succinimide byproduct, concentrate the filtrate, and purify the resulting benzylic bromide via recrystallization or short-path chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on optimized catalytic conditions for highly hindered anisole scaffolds.

| Reaction Step | Transformation | Catalyst/Reagent System | Time (h) | Typical Yield (%) | Purity (LC-MS) |

| 1 | C3 Suzuki-Miyaura | Pd(OAc)₂ / SPhos, K₃PO₄ | 12 | 85 - 92% | >98% |

| 2a | C6 Nitro Reduction | Pd/C (10 wt%), H₂ (1 atm) | 4 | 95 - 99% | >99% |

| 2b | C6 Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, NaOtBu | 8 | 78 - 86% | >95% |

| 3 | C2 Wohl-Ziegler | NBS, AIBN, MeCN | 6 | 70 - 80% | >92% |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Bromo-2-methyl-6-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction as applied to 3-Bromo-2-methyl-6-nitroanisole. We delve into the underlying mechanistic principles, analyze the specific electronic and steric influences of the substituents on this substrate, and present detailed, field-proven protocols for its successful functionalization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aromatic compounds. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a foundational understanding for further optimization.

Introduction: The SNAr Reaction on an Activated Anisole Scaffold

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via the attack of a nucleophile on an electron-deficient aromatic system, displacing a suitable leaving group.[3] The reaction typically follows a two-step addition-elimination mechanism.[4][5] The first, and usually rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, which temporarily disrupts the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6][7] Aromaticity is restored in the second, faster step through the expulsion of the leaving group.[5][7]

The substrate, 3-Bromo-2-methyl-6-nitroanisole, is an exemplary candidate for SNAr for several key reasons:

-

Powerful Activation: The presence of a strongly electron-withdrawing nitro group (-NO₂) is critical.[1][8] Positioned para to the bromine atom, it powerfully activates the ring towards nucleophilic attack and stabilizes the negative charge of the Meisenheimer intermediate through resonance.[6][8][9]

-

Good Leaving Group: The bromine atom serves as an effective leaving group (nucleofuge).

-

Modulating Steric and Electronic Factors: The ortho methoxy (-OCH₃) and methyl (-CH₃) groups introduce significant steric and electronic complexity. While the methoxy group is electron-donating via resonance, both groups sterically encumber the reaction center. This steric hindrance can influence reaction rates and may necessitate more forcing conditions compared to less substituted analogs.[10][11][12] Understanding this interplay is crucial for reaction design and optimization.

Reaction Mechanism: Visualizing the SNAr Pathway

The SNAr reaction of 3-Bromo-2-methyl-6-nitroanisole proceeds through the canonical addition-elimination pathway. The nucleophile adds to the ipso-carbon (the carbon bonded to the bromine), forming the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization. The subsequent loss of the bromide anion restores the aromatic system, yielding the final product.

Caption: The Addition-Elimination mechanism for SNAr reactions.

Experimental Design and Protocols

The success of an SNAr reaction is highly dependent on the choice of nucleophile, solvent, base, and temperature. Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate cations but poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species.[13]

Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the amination of 3-Bromo-2-methyl-6-nitroanisole, a common transformation in medicinal chemistry.

Materials and Reagents:

-

3-Bromo-2-methyl-6-nitroanisole (1.0 eq)

-

Morpholine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and an inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 3-Bromo-2-methyl-6-nitroanisole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the substrate. Begin stirring, then add morpholine (1.2 eq) via syringe.

-

Rationale: Anhydrous DMF is a polar aprotic solvent that facilitates the SNAr reaction. Using a slight excess of the amine nucleophile ensures the reaction goes to completion.[15]

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Rationale: Heating is often necessary to overcome the activation energy, which may be elevated due to steric hindrance from the ortho substituents.[10]

-

-

Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Rationale: This step quenches the reaction and separates the organic product from the water-soluble DMF and inorganic salts.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine.

-

Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Generalized Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Data Summary: Reaction Conditions

The following table summarizes generalized conditions for the SNAr of 3-Bromo-2-methyl-6-nitroanisole with various classes of nucleophiles. These conditions serve as a starting point and may require optimization.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. (°C) | Key Considerations |

| Amines | Piperidine, Aniline | DMF, DMSO | K₂CO₃, Cs₂CO₃, Et₃N | 80 - 120 | A base is used as an acid scavenger. Weaker amine nucleophiles like aniline may require higher temperatures or a stronger base.[13][14] |

| Alkoxides | Sodium Methoxide (NaOMe) | THF, Methanol | NaH, NaOMe | 25 - 80 | The corresponding alcohol can often be used as the solvent. If starting with the alcohol, a strong base like NaH is needed to generate the alkoxide in situ. |

| Thiols | Thiophenol | DMF, Ethanol | K₂CO₃, NaH | 60 - 100 | Thiols are generally potent nucleophiles. A base is required to deprotonate the thiol to the more nucleophilic thiolate.[4] |

Trustworthiness and Validation: Causality and Troubleshooting

-

Expertise in Action - Why These Conditions?

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) are paramount.[13] They possess high dielectric constants to dissolve ionic species but do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining attack on the aromatic ring.[17]

-

Impact of Steric Hindrance: The 2-methyl and 3-methoxy groups flank the site of substitution. This steric congestion can significantly slow the reaction compared to an unhindered substrate like 4-bromonitrobenzene.[10][11] Consequently, higher temperatures or longer reaction times are often required to achieve full conversion. For particularly bulky nucleophiles, the reaction may fail entirely or require catalytic assistance.

-

Base Selection: For amine nucleophiles, a non-nucleophilic inorganic base like K₂CO₃ is ideal to neutralize the generated HBr without competing in the primary reaction.[4][14] For alcohol or thiol nucleophiles, the base's role is to deprotonate the nucleophile, and its strength should be matched to the pKa of the nucleophile.

-

-

Self-Validation and Troubleshooting:

-

If Reaction is Sluggish:

-

Increase Temperature: Incrementally increase the temperature by 10-20 °C.

-

Change Solvent: Switching from DMF to DMSO, which has a higher boiling point and dielectric constant, can sometimes accelerate slow reactions.

-

Use a Stronger Base: For alkoxide or thiolate generation, switching from K₂CO₃ to a stronger base like NaH can increase the concentration of the active nucleophile.

-

-

If Side Products Form:

-

Lower Temperature: Unwanted side reactions are often more temperature-sensitive than the desired SNAr pathway.

-

Verify Inert Atmosphere: Ensure the reaction is free of oxygen, which can lead to oxidative side products, especially with electron-rich nucleophiles like anilines.

-

Purity of Reagents: Use anhydrous solvents and freshly opened or purified reagents to avoid contaminants that could lead to unexpected outcomes.

-

-

References

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Kozik, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

-

CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

-

Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

RSC Publishing. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]

-

OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Retrieved from [Link]

-

ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]

-

RSC Publishing. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Academia.edu. (n.d.). Steric hindrance as a key factor on proton transfer in the σ-adduct forming reactions of o-substituted anilines with 1,3,5-trinitrobenzene in dimethylsulfoxide. Retrieved from [Link]

-

Indian Academy of Sciences. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Retrieved from [Link]

-

SpringerLink. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from [Link]

-

RSC Publishing. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2012). Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines. Retrieved from [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. orgosolver.com [orgosolver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. (PDF) Steric hindrance as a key factor on proton transfer in the σ-adduct forming reactions of o-substituted anilines with 1,3,5-trinitrobenzene in dimethylsulfoxide [academia.edu]

- 13. Lab Reporter [fishersci.be]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for the Demethylation of 3-Bromo-2-methyl-6-nitroanisole

Executive Summary & Mechanistic Rationale

The compound 3-Bromo-2-methyl-6-nitroanisole is a highly functionalized, sterically hindered aromatic building block. Its demethylated derivative, 3-bromo-2-methyl-6-nitrophenol, is a critical intermediate in the synthesis of 6-amino-3-bromo-2-methylphenol, a scaffold frequently utilized in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and kinases[1].

Demethylating this specific substrate presents a unique dual challenge:

-

Steric Hindrance: The methoxy group at the C1 position is flanked by an ortho-methyl group (C2) and an ortho-nitro group (C6). This 2,6-disubstitution severely restricts the trajectory of incoming reagents.

-

Electronic Deactivation: The strong electron-withdrawing nature of the nitro group reduces the Lewis basicity of the ether oxygen, making initial electrophilic coordination more difficult than in standard, electron-rich anisoles.

To overcome these barriers, standard Brønsted acids (e.g., HBr/AcOH) are often insufficient or require harsh heating that degrades the nitro or bromo functionalities. Instead, strong Lewis acids—specifically Boron Tribromide (BBr₃) —are the gold standard[2][3]. The small atomic radius of boron allows it to bypass the steric bulk of the ortho substituents to coordinate with the ether oxygen. Subsequent S_N2 attack by the liberated bromide ion on the unhindered methyl group selectively cleaves the ether bond[4].

Reagent Selection & Comparative Efficacy

When designing a self-validating experimental system, reagent selection must balance conversion efficiency with functional group tolerance. Table 1 summarizes the quantitative and qualitative data for various demethylation strategies applied to sterically hindered nitroanisoles.

Table 1: Comparison of Demethylation Reagents for Sterically Hindered Nitroanisoles

| Reagent System | Reaction Temp | Reaction Time | Efficacy on Hindered Substrates | Key Advantage | Primary Drawback |

| BBr₃ / DCM | -78 °C to RT | 12–16 h | Excellent | High yield, clean chemoselective cleavage | Highly moisture sensitive; harsh aqueous quench |

| AlCl₃ / EtSH | 0 °C to RT | 4–8 h | Good | Milder Lewis acidity than BBr₃ | Generation of malodorous ethanethiol byproducts |

| HBr / AcOH | 100–130 °C | 16–24 h | Poor to Fair | Inexpensive reagents | High heat risks degradation of the nitro group |

| Pyridine·HCl | 200 °C (Neat) | 2–4 h | Moderate | Solvent-free conditions | Extreme temperature required; low scalability |

Mechanistic Pathway

Understanding the causality of the BBr₃ reaction ensures proper handling and troubleshooting. The reaction is not a simple single-step cleavage; it proceeds through an exothermic complexation followed by a rate-limiting bimolecular or unimolecular cleavage step, culminating in an easily hydrolyzable borate ester[4].

Figure 1: Mechanistic pathway of BBr3-facilitated demethylation of sterically hindered anisoles.

Experimental Protocols

Protocol A: Boron Tribromide (BBr₃) Mediated Cleavage (Gold Standard)